molecular formula C8H8Br2O B13594873 (1r)-1-(2,5-Dibromophenyl)ethan-1-ol

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol

Cat. No.: B13594873
M. Wt: 279.96 g/mol
InChI Key: IGWSQRWTHJDQPK-RXMQYKEDSA-N
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Description

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2,5-Dibromophenyl)ethan-1-ol typically involves the bromination of a phenyl ethan-1-ol precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to hydrogen, resulting in a de-brominated product.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of (1r)-1-(2,5-Dibromophenyl)ethanone.

    Reduction: Formation of (1r)-1-phenylethan-1-ol.

    Substitution: Formation of (1r)-1-(2,5-diaminophenyl)ethan-1-ol or (1r)-1-(2,5-dithiophenyl)ethan-1-ol.

Scientific Research Applications

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of (1r)-1-(2,5-Dibromophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1r)-1-(2,4-Dibromophenyl)ethan-1-ol
  • (1r)-1-(2,6-Dibromophenyl)ethan-1-ol
  • (1r)-1-(3,5-Dibromophenyl)ethan-1-ol

Uniqueness

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,5-dibromo substitution pattern provides distinct steric and electronic properties compared to other isomers, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1

InChI Key

IGWSQRWTHJDQPK-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)Br)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Br)O

Origin of Product

United States

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